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molecular formula C9H13NO3 B8432191 3-Nitromethyl-5-(propene-3-yl)cyclopentanone

3-Nitromethyl-5-(propene-3-yl)cyclopentanone

Cat. No. B8432191
M. Wt: 183.20 g/mol
InChI Key: ORSVYFBGTXSQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200011B2

Procedure details

A stirred solution of 5-(propene-3-yl)cyclopent-2-enone (0.428, 3.5 mmol) in nitromethane (2 mL) under nitrogen was treated with DOWEX® 550A-OH resin (0.80 g, which previously had been rinsed with methanol and partially air dried), and heated to 60° C. for 2 h. The mixture was cooled to room temperature, diluted with methylene chloride (20 mL), and filtered. The filtrate was concentrated in vacuo, redissolved in minimum methylene chloride, and loaded onto a silica gel column (˜100 mL). Elution with methylene chloride afforded the subject compound (0.368 g, 57%) as a colorless oil. NMR (CDCl3): δ 5.65-5.80 (m, 1 H), 5.00-5.15 (m, 2 H), 4.40-4.50 (m, 2 H), 2.85-3.15 (m, 1 H), 2.30-2.70 (m, 4 H), 1.90-2.20 (m, 3 H). MS (M+1): 183.9.
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH:4]1[C:8](=[O:9])[CH:7]=[CH:6][CH2:5]1.[N+:10]([CH3:13])([O-:12])=[O:11]>>[N+:10]([CH2:13][CH:6]1[CH2:5][CH:4]([CH2:3][CH:2]=[CH2:1])[C:8](=[O:9])[CH2:7]1)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
3.5 mmol
Type
reactant
Smiles
C=CCC1CC=CC1=O
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
previously had been rinsed with methanol and partially air
CUSTOM
Type
CUSTOM
Details
dried), and
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with methylene chloride (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in minimum methylene chloride
WASH
Type
WASH
Details
Elution with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CC1CC(C(C1)CC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.368 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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